1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid 1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1156187-68-6
VCID: VC2802093
InChI: InChI=1S/C16H21NO3S/c18-14(10-16(15(19)20)6-2-1-3-7-16)17-8-4-13-12(11-17)5-9-21-13/h5,9H,1-4,6-8,10-11H2,(H,19,20)
SMILES: C1CCC(CC1)(CC(=O)N2CCC3=C(C2)C=CS3)C(=O)O
Molecular Formula: C16H21NO3S
Molecular Weight: 307.4 g/mol

1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid

CAS No.: 1156187-68-6

Cat. No.: VC2802093

Molecular Formula: C16H21NO3S

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid - 1156187-68-6

Specification

CAS No. 1156187-68-6
Molecular Formula C16H21NO3S
Molecular Weight 307.4 g/mol
IUPAC Name 1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H21NO3S/c18-14(10-16(15(19)20)6-2-1-3-7-16)17-8-4-13-12(11-17)5-9-21-13/h5,9H,1-4,6-8,10-11H2,(H,19,20)
Standard InChI Key PRXYGOWZNIBNCJ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(CC(=O)N2CCC3=C(C2)C=CS3)C(=O)O
Canonical SMILES C1CCC(CC1)(CC(=O)N2CCC3=C(C2)C=CS3)C(=O)O

Introduction

Chemical Identity and Basic Properties

1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by several key identifiers and properties as detailed in Table 1.

Table 1: Chemical Identity and Basic Properties

PropertyValue
CAS Registry Number1156187-68-6
Molecular FormulaC16H21NO3S
Molecular Weight307.4 g/mol
IUPAC Name1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChIInChI=1S/C16H21NO3S/c18-14(10-16(15(19)20)6-2-1-3-7-16)17-8-4-13-12(11-17)5-9-21-13/h5,9H,1-4,6-8,10-11H2,(H,19,20)
Standard InChIKeyPRXYGOWZNIBNCJ-UHFFFAOYSA-N
SMILES NotationC1CCC(CC1)(CC(=O)N2CCC3=C(C2)C=CS3)C(=O)O
Physical StateSolid (inferred based on similar compounds)
Purity in Commercial Sources≥98%

The compound's molecular structure comprises a cyclohexane ring with a carboxylic acid substituent, connected via an ethyl bridge to a thieno[3,2-c]pyridine heterocyclic system through an amide linkage. This unique structural arrangement contributes to its potential biological activities and chemical reactivity patterns.

Structural Features and Characteristics

Core Structure Analysis

1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid features several important structural components that define its chemical behavior:

  • A thieno[3,2-c]pyridine heterocyclic core system, which consists of a thiophene ring fused with a partially saturated pyridine ring

  • A cyclohexane ring bearing a carboxylic acid functional group

  • An amide linkage connecting these two major structural components

  • A quaternary carbon center at the cyclohexane ring junction with the linking chain

The thieno[3,2-c]pyridine portion represents a bicyclic heterocyclic system that contains both sulfur and nitrogen heteroatoms, contributing to its potential for hydrogen-bonding interactions in biological systems. The partially saturated nature of the pyridine ring (4H,5H,6H,7H) indicates the presence of a flexible conformation that may facilitate binding to various biological targets .

Functional Groups and Reactivity

The compound contains several reactive functional groups:

These functional groups collectively contribute to the compound's solubility profile, acid-base behavior, and potential for interactions with biological macromolecules such as proteins and enzymes.

Synthesis Methods and Preparation

Quality Control and Documentation

Commercial suppliers typically provide the following documentation for research compounds:

  • Certificate of Analysis (CoA) confirming identity and purity

  • Safety Data Sheet (SDS) detailing handling precautions and hazard information

  • Spectral data including NMR, mass spectrometry, or IR spectra

  • Batch-specific analytical results

For research applications requiring validated material, it is advisable to request complete analytical documentation from suppliers to confirm the compound's identity and purity.

Structure-Activity Relationship Considerations

Key Structural Features for Biological Activity

Based on research with related compounds, several structural aspects of 1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid may contribute to potential biological activities:

  • The presence of a central amide linkage has been identified as critical for inhibitory potency in related thieno[3,2-c]pyridine derivatives

  • The saturated nature of the pyridine ring (as indicated by the 4H,5H,6H,7H designation) may influence conformational flexibility and binding properties

  • The cyclohexane carboxylic acid moiety provides opportunities for ionic interactions and hydrogen bonding with protein targets

  • The quaternary carbon center may influence the three-dimensional orientation of the functional groups, affecting receptor recognition

Research with analogous compounds suggests that stereochemistry at key positions can significantly impact biological activity, with R-configured derivatives often showing higher potency than their S-counterparts in some biological systems .

Future Research Directions

Several promising avenues for future research with 1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid include:

  • Comprehensive biological screening against enzyme panels and receptor targets to identify potential therapeutic applications

  • Structure-activity relationship studies through systematic modification of the:

    • Cyclohexane ring (size, substitution pattern)

    • Linking amide group (replacement with other functional groups)

    • Thieno[3,2-c]pyridine core (saturation level, heteroatom substitution)

  • Investigation of physicochemical properties including:

    • Solubility profiles in various media

    • Stability under physiological conditions

    • Membrane permeability characteristics

  • Computational studies to predict potential binding modes with known therapeutic targets

  • Development of more efficient synthetic routes to facilitate larger-scale production and derivative synthesis

The unique structural features of this compound make it a potentially valuable scaffold for medicinal chemistry exploration, particularly in areas where the thieno[3,2-c]pyridine core has shown promising activity.

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